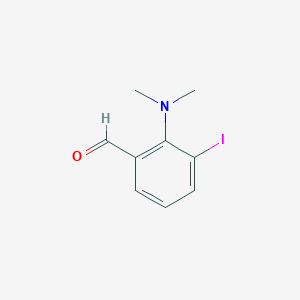![molecular formula C6H9F2N B12990208 Rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B12990208.png)
Rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,5S,6r)-3,3-difluorobicyclo[310]hexan-6-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms on the bicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic structure, followed by the introduction of fluorine atoms through fluorination reactions. The reaction conditions often involve the use of strong bases and fluorinating agents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine: Similar bicyclic structure but with an oxygen atom instead of fluorine.
Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine: Contains a nitrogen atom in the bicyclic ring.
Uniqueness
Rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
(1R,5S)-3,3-difluorobicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-3-4(2-6)5(3)9/h3-5H,1-2,9H2/t3-,4+,5? |
InChI Key |
DWARKUKQBSIXRI-NGQZWQHPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CC1(F)F |
Canonical SMILES |
C1C2C(C2N)CC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)



![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B12990152.png)


![tert-Butyl 8-(ethylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12990166.png)




